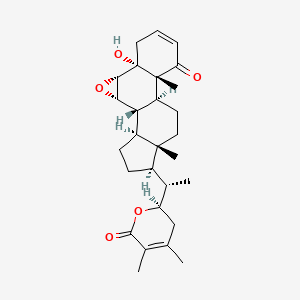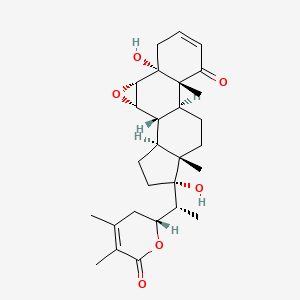
(R)-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide
Übersicht
Beschreibung
UK 383367 is a potent inhibitor of bone morphogenetic protein 1 (BMP1; IC50 = 44 nM). It is more than 200-fold selective for BMP1 over a panel of matrix metalloproteinases. UK 383367 is effective in a cell-based model of collagen deposition is very effective at penetrating human skin in vitro.
UK-383367 is a potent and selective inhibitor of BMP-1 (procollagen C-proteinase; PCP) (IC50 = 44 nM). Bone morphogenic protein 1 (BMP1) is an enzyme responsible for the cleavage and maturation of growth factors and ECM proteins. The purpose of our study was to determine whether cultured human trabecular meshwork (TM) cells express BMP1, BMP1 expression is regulated by TGF-β2, BMP1 is biologically active, and BMP1 regulates LOX activity.
Wissenschaftliche Forschungsanwendungen
Inhibition of Procollagen C-Proteinase (PCP)
UK 383367 is a potent and selective inhibitor of BMP-1, also known as procollagen C-proteinase (PCP), with an IC50 value of 44 nM . This enzyme is crucial in the maturation of procollagen to collagen, a key structural protein in the extracellular matrix. By inhibiting PCP, UK 383367 can be used to study the regulation of collagen formation and its implications in tissue repair and fibrotic diseases.
Anti-Scarring Applications
The selective inhibition properties of UK 383367 make it a promising candidate for the development of anti-scarring treatments . Scarring is a result of excessive collagen deposition during the wound healing process. By modulating the activity of PCP, UK 383367 can potentially reduce scar formation, making it valuable in dermatological research and therapeutic development.
Bone and Cartilage Research
Given its role in collagen processing, UK 383367 has applications in bone and cartilage research . Collagen is a major component of bone and cartilage, and its proper formation is essential for the development and maintenance of these tissues. Researchers can use UK 383367 to explore collagen’s impact on bone density and cartilage integrity.
Cardiovascular Disease Studies
Collagen accumulation is a factor in cardiovascular diseases, such as atherosclerosis and heart fibrosis . UK 383367’s ability to inhibit collagen-producing enzymes allows for its use in studying the pathogenesis of these diseases and the potential for new treatment strategies that target collagen deposition.
Tissue Engineering
UK 383367 can be applied in tissue engineering to control the synthesis and organization of collagen in artificial tissues . By fine-tuning collagen formation, researchers can improve the structural and functional properties of engineered tissues, which is vital for their integration into the human body.
Pharmacokinetics and Metabolism Studies
The compound has been studied for its pharmacokinetics and metabolism in animal models, providing insights into its bioavailability and the duration of its inhibitory effects . This information is crucial for designing dosage regimens and understanding the compound’s potential as a therapeutic agent.
Skin Penetration Studies
UK 383367 has demonstrated effectiveness in penetrating human skin in vitro, which is significant for topical applications . This property is particularly relevant for developing localized treatments that require direct application to the skin, such as creams or ointments for wound healing and anti-scarring.
Selectivity and Safety Profile
Research into UK 383367 includes its selectivity profile and safety considerations. It is more than 200-fold selective for BMP1 over a panel of matrix metalloproteinases, which is important for minimizing off-target effects . Understanding its safety profile is essential for its application in both research settings and potential clinical use.
Each of these applications highlights the versatility of UK 383367 in scientific research, offering numerous avenues for exploration and potential therapeutic development. The compound’s selective inhibition of PCP and its role in collagen processing make it a valuable tool in various fields, from tissue repair to cardiovascular research. Information adapted from search results .
Wirkmechanismus
Target of Action
UK-383367, also known as ®-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide, is a potent and selective inhibitor of Bone Morphogenetic Protein 1 (BMP-1) , also known as procollagen C-proteinase . BMP-1 plays a crucial role in the formation of connective tissues by converting procollagen into collagen .
Mode of Action
UK-383367 interacts with BMP-1 by binding to it, thereby inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 44 nM . This means that it is highly effective in inhibiting BMP-1. It is selective for BMP-1 over Matrix Metalloproteinases (MMPs) 1, 2, 3, 9, and 14 .
Biochemical Pathways
By inhibiting BMP-1, UK-383367 affects the biochemical pathway of collagen formation. BMP-1 is responsible for the maturation of procollagens to collagens, which are the main structural proteins in the extracellular matrix of connective tissues . Therefore, the inhibition of BMP-1 by UK-383367 can lead to a decrease in collagen formation.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
The primary molecular effect of UK-383367 is the inhibition of BMP-1, leading to a decrease in collagen formation . This can have various cellular effects, depending on the tissue type. For instance, it can potentially be used as an anti-scarring agent .
Eigenschaften
IUPAC Name |
5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCBSRIPGJMAD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431303 | |
| Record name | UK 383367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide | |
CAS RN |
348622-88-8 | |
| Record name | UK 383367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UK-383,367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)
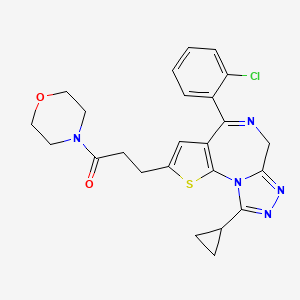
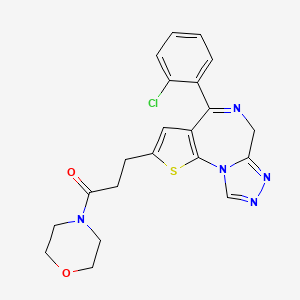
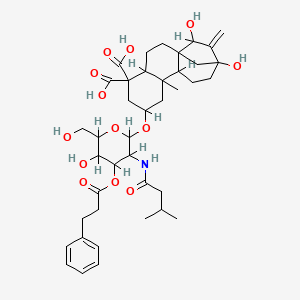
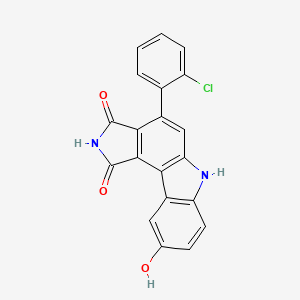
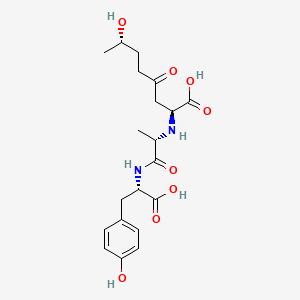
![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1683299.png)

![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)
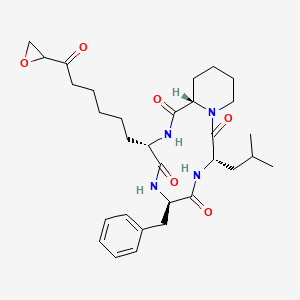
![4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline](/img/structure/B1683306.png)

